molecular formula C21H20O5 B1250737 (+)-Tephrosone

(+)-Tephrosone

Cat. No. B1250737
M. Wt: 352.4 g/mol
InChI Key: BIKNREOOENVYGF-ZLMOQVSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-tephrosone is a member of the class of chalcones isolated from Tephrosia purpurea and has been shown to exhibit antineoplastic activity. It has a role as an antineoplastic agent and a plant metabolite. It is a member of chalcones, a member of phenols, a secondary alcohol, a cyclic ether and an organic heterotricyclic compound.

Scientific Research Applications

1. Cancer Chemopreventive Properties

(+)-Tephrosia, specifically (+)-tephrosone, has been identified in the plant Tephrosia purpurea. This compound, along with other novel flavonoids isolated from Tephrosia purpurea, was evaluated for cancer chemopreventive properties using a cell-based quinone reductase induction assay (Chang et al., 2000).

2. Pharmacological Activities

Tephrosia purpurea, containing (+)-tephrosone, exhibits a range of pharmacological activities. These include anti-inflammatory, antiulcer, antimicrobial, antioxidant, antiallergic, antidiabetic, hepatoprotective, antitumor, and insect repellent activity (Palbag et al., 2014).

3. Hepatoprotective Activity

The aerial parts of Tephrosia purpurea, which contain (+)-tephrosone, have been shown to possess hepatoprotective activity. This was demonstrated in a study where these parts significantly reduced various indicators of liver damage in rats (Khatri et al., 2009).

4. Anti-Helicobacter pylori Activity

Tephrosia purpurea, containing (+)-tephrosone, has shown potential as an anti-Helicobacter pylori agent. This could be significant in treating Helicobacter pylori-mediated gastroduodenal disorders (Chinniah et al., 2009).

properties

Product Name

(+)-Tephrosone

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

(E)-1-[(1S,3aR,8bS)-1,8-dihydroxy-2,2-dimethyl-3a,8b-dihydro-1H-furo[2,3-b][1]benzofuran-7-yl]-3-phenylprop-2-en-1-one

InChI

InChI=1S/C21H20O5/c1-21(2)19(24)17-16-15(25-20(17)26-21)11-9-13(18(16)23)14(22)10-8-12-6-4-3-5-7-12/h3-11,17,19-20,23-24H,1-2H3/b10-8+/t17-,19-,20+/m0/s1

InChI Key

BIKNREOOENVYGF-ZLMOQVSZSA-N

Isomeric SMILES

CC1([C@H]([C@H]2[C@@H](O1)OC3=C2C(=C(C=C3)C(=O)/C=C/C4=CC=CC=C4)O)O)C

Canonical SMILES

CC1(C(C2C(O1)OC3=C2C(=C(C=C3)C(=O)C=CC4=CC=CC=C4)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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